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2-bromo-4'-(trimethylsilyl)-1,1'-Biphenyl

Cat. No.: B13789912
M. Wt: 305.28 g/mol
InChI Key: CVEJMCZEANRQJI-UHFFFAOYSA-N
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Description

Significance of Biphenyls as Molecular Scaffolds in Advanced Chemical Research

The biphenyl (B1667301) framework, consisting of two connected phenyl rings, is a privileged structure in numerous fields of chemical science. google.com Its semi-rigid nature provides a defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold in drug discovery, where it is found in therapeutics for a range of diseases including hypertension and neurological disorders. nih.gov In materials science, biphenyl derivatives are integral to the development of liquid crystals and organic light-emitting diodes (OLEDs), owing to their unique electronic and photophysical properties. nih.gov The utility of the basic biphenyl unit is vastly expanded through the introduction of functional groups, which allows for precise tuning of its steric and electronic characteristics. samaterials.comorgsyn.org

The introduction of halogen atoms, particularly bromine, onto the biphenyl scaffold is a critical strategy in synthetic chemistry. rsc.org Halogenated biphenyls serve as versatile intermediates, most notably as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. orgsyn.orgorganic-chemistry.org The carbon-bromine (C-Br) bond is readily activated by palladium or nickel catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. rsc.orgyoutube.comorganic-chemistry.org This reactivity allows for the elaboration of the biphenyl core into more complex, functionalized biaryl systems. Historically, polyhalogenated biphenyls (such as PCBs and PBBs) were used in industrial applications due to their stability, though their environmental persistence has curtailed such uses. nih.gov In a laboratory context, however, selective bromination remains a key tool for targeted molecular construction. rsc.org

Organosilicon chemistry has become an indispensable part of modern organic synthesis. Silylated aromatic compounds, particularly those bearing the trimethylsilyl (B98337) (TMS) group, offer a wealth of synthetic possibilities. The C-Si bond is stable to many reaction conditions, yet it can be selectively cleaved or transformed. nih.gov The TMS group can act as a blocking group or a directing group in electrophilic aromatic substitution. Furthermore, it can be converted into other functional groups, such as hydroxyl, halogen, or boronic ester moieties, through ipso-substitution reactions. This functional group tolerance and versatile reactivity make silylated aromatics powerful building blocks for creating complex molecular architectures. youtube.com In medicinal chemistry, the incorporation of silicon can also favorably alter the pharmacokinetic properties of drug candidates. youtube.com

Overview of the 2-bromo-4'-(trimethylsilyl)-1,1'-Biphenyl Chemical Structure

The chemical structure of this compound is defined by a biphenyl core asymmetrically substituted with two distinct and synthetically valuable functional groups. One phenyl ring bears a bromine atom at the 2-position, while the second ring is functionalized with a trimethylsilyl group at the 4'-position.

Table 1: Physicochemical Properties of this compound and its Isomers

PropertyThis compound (Target Compound)4-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl aobchem.com3-Bromo-3'-(trimethylsilyl)-1,1'-biphenyl
CAS Number Not Available17908-91-7187275-74-7
Molecular Formula C₁₅H₁₇BrSiC₁₅H₁₇BrSiC₁₅H₁₇BrSi
Molecular Weight 305.28 g/mol 305.28 g/mol 305.28 g/mol
Appearance Solid (Predicted)N/AN/A

Positional isomerism is a critical concept in the chemistry of substituted biphenyls, as the specific location of each substituent dramatically influences the molecule's shape, reactivity, and physical properties. For a disubstituted biphenyl with one bromo and one trimethylsilyl group, numerous isomers are possible. For example, 4-bromo-4'-(trimethylsilyl)-1,1'-biphenyl and 3-bromo-3'-(trimethylsilyl)-1,1'-biphenyl are known positional isomers of the title compound. aobchem.com

The substitution pattern dictates the molecule's symmetry and steric environment. In this compound, the bromine is at an ortho position relative to the inter-ring bond, while the TMS group is at a para position. This contrasts with an isomer like the 4,4'-disubstituted version, which would be more linear and symmetrical. A study on positional isomers of other functionalized biphenyls demonstrated that changes in substituent placement significantly impact biological activity, underscoring the importance of precise positional control during synthesis. nih.gov The number of possible isomers can be substantial; for a dibromobiphenyl, there are 12 distinct positional isomers. quora.com

The synthetic utility of this compound stems from the distinct and complementary reactivity of its two functional groups. This bifunctionality allows for selective and sequential chemical modifications.

The bromo group at the 2-position serves primarily as a handle for cross-coupling reactions. nih.gov Its ortho placement introduces significant steric hindrance around the C-Br bond and the biaryl axis, which can influence the torsional angle between the two phenyl rings and affect the kinetics of subsequent reactions. This C-Br bond is the primary site for reactions involving palladium or other transition metals, allowing for the construction of more complex tri- and tetra-substituted biphenyls. It is also susceptible to metal-halogen exchange, for instance, through lithiation using organolithium reagents to form an aryllithium intermediate, which can then react with various electrophiles. nih.govgrowingscience.com

The trimethylsilyl group at the 4'-position on the other ring is robust under many conditions used to modify the C-Br bond, lending orthogonality to the molecule's design. The C-Si bond can be selectively cleaved under specific conditions (e.g., with fluoride (B91410) ions or strong acids) and replaced with other atoms or functional groups (ipso-substitution). This allows the TMS-substituted ring to be modified after the bromo-substituted ring has been elaborated, providing a powerful strategy for the divergent synthesis of complex molecules from a common intermediate.

Together, these two groups render this compound a valuable building block, enabling chemists to perform distinct, regioselective transformations at opposite ends of the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17BrSi B13789912 2-bromo-4'-(trimethylsilyl)-1,1'-Biphenyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17BrSi

Molecular Weight

305.28 g/mol

IUPAC Name

[4-(2-bromophenyl)phenyl]-trimethylsilane

InChI

InChI=1S/C15H17BrSi/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-11H,1-3H3

InChI Key

CVEJMCZEANRQJI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC=C2Br

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Bromo 4 Trimethylsilyl 1,1 Biphenyl

Reactivity of the Bromine Substituent

The carbon-bromine (C-Br) bond in 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl is the most reactive site for many synthetic transformations. As an aryl bromide, it undergoes reactions typical of this class of compounds, including the formation of highly reactive organometallic species and participation in numerous palladium-catalyzed cross-coupling reactions.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromine atom can be converted into a carbon-metal bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. This transformation is fundamental for creating new carbon-carbon bonds.

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, [4'-(trimethylsilyl)-[1,1'-biphenyl]-2-yl]magnesium bromide. sigmaaldrich.comcymitquimica.com This organomagnesium halide is a potent nucleophile and a strong base. sigmaaldrich.commnstate.edu The formation process involves the insertion of magnesium into the C-Br bond. libretexts.org These reagents are highly reactive and must be handled under anhydrous conditions to prevent quenching by protic solvents like water. sigmaaldrich.com

Organolithium Reagents: Alternatively, treatment with strong reducing agents like lithium metal or, more commonly, with alkyllithium reagents such as n-butyllithium or tert-butyllithium, can generate the corresponding organolithium species, [4'-(trimethylsilyl)-[1,1'-biphenyl]-2-yl]lithium. wikipedia.orgmasterorganicchemistry.com This is typically achieved through a lithium-halogen exchange reaction, which is often very fast, even at low temperatures. wikipedia.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. wikipedia.orgscribd.com

Reagent TypeTypical Reaction ConditionsProduct
Grignard ReagentMagnesium (Mg), Anhydrous Ether (e.g., THF, Et₂O)[4'-(Trimethylsilyl)-[1,1'-biphenyl]-2-yl]magnesium bromide
Organolithium Reagentn-Butyllithium or tert-Butyllithium, Anhydrous Ether or Hydrocarbon solvent, Low Temperature (-78 °C)[4'-(Trimethylsilyl)-[1,1'-biphenyl]-2-yl]lithium

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and aryl bromides are excellent substrates for these transformations. unistra.fr The C-Br bond in this compound can readily undergo oxidative addition to a palladium(0) complex, initiating the catalytic cycle.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. gre.ac.ukacs.org This reaction is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org The reaction of this compound with an arylboronic acid, for example, would yield a terphenyl derivative. rsc.org

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.org These reactions are known for their high functional group tolerance and reactivity. nih.gov The corresponding organozinc reagent can be prepared from the organolithium or Grignard reagent of this compound, or it can be coupled with another organozinc compound.

Stille Reaction: In the Stille reaction, an organotin compound (organostannane) is coupled with the aryl bromide. organic-chemistry.orgwikipedia.org Stille reactions are valued for their tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. orgsyn.orglibretexts.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.orgwikipedia.org

Reaction NameCoupling PartnerTypical Catalyst SystemKey Features
Suzuki Organoboron (e.g., Ar-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)Stable, non-toxic boron reagents; wide applicability. gre.ac.ukorganic-chemistry.org
Negishi Organozinc (e.g., Ar-ZnCl)Pd(0) or Ni(0) catalyst (e.g., Pd(PPh₃)₄)High reactivity and functional group tolerance. wikipedia.orgnih.gov
Stille Organotin (e.g., Ar-SnBu₃)Pd(0) catalyst (e.g., Pd(PPh₃)₄)Air and moisture stable reagents; broad functional group compatibility. orgsyn.orglibretexts.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally not feasible under standard conditions. The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) to stabilize the intermediate Meisenheimer complex. Since the biphenyl (B1667301) system in this compound lacks such activating groups, direct displacement of the bromide by nucleophiles is highly unfavorable. Alternative pathways requiring extremely harsh conditions (e.g., high temperature and pressure) or different mechanisms, such as those involving benzyne (B1209423) intermediates, would be necessary but are not common for simple aryl bromides.

Radical Reactions Involving Aryl Bromides

The C-Br bond can be involved in radical reactions, although these are often side reactions rather than desired synthetic pathways. For instance, during the formation of Grignard reagents, a competing side reaction can be the homolytic cleavage of the C-Br bond to form an aryl radical. wisc.edu This radical can then dimerize, leading to the formation of a quaterphenyl (B1678625) byproduct in this case. mnstate.edu This process is favored at higher temperatures and concentrations of the aryl bromide. libretexts.org

Reactivity of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group is a versatile functional group in organic synthesis. wikipedia.org While relatively stable, the C-Si bond is susceptible to cleavage under specific conditions, allowing for the introduction of other atoms or functional groups. thieme-connect.com

Desilylation Reactions and Protodesilylation

The most common reaction of the aryl-trimethylsilyl moiety is desilylation, where the TMS group is removed and replaced by another atom, typically hydrogen.

Protodesilylation: This reaction involves the cleavage of the C-Si bond and its replacement with a C-H bond. It can be effected under acidic, basic, or fluoride-induced conditions. nih.gov For example, treatment with an acid like trifluoroacetic acid or a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) will cleave the TMS group to yield 1,1'-biphenyl. nih.gov Base-catalyzed protodesilylation can also be achieved using reagents like potassium trimethylsilanolate (KOTMS) in wet DMSO. researchgate.netorganic-chemistry.org This reaction is a key step when the TMS group is used as a temporary protecting group for a specific aromatic position. chemeurope.com

The susceptibility of the C-Si bond to cleavage allows for the selective functionalization of the 4'-position of the biphenyl core after the desired transformations have been carried out at the 2-position via the bromo substituent.

Electrophilic Substitution of Trimethylsilyl Groups (e.g., ipso-Substitution)

The bond between an aromatic carbon and a silicon atom is susceptible to cleavage by electrophiles, leading to a highly regioselective substitution reaction known as ipso-substitution. In this reaction, the incoming electrophile replaces the silyl (B83357) group at the exact position it occupied. The trimethylsilyl (TMS) group in this compound is a prime candidate for such transformations.

The facility of this reaction is attributed to the electronic nature of the C-Si bond. The silicon atom is more electropositive than carbon, leading to a polarized bond and making the carbon atom susceptible to electrophilic attack. Furthermore, the silicon atom can stabilize the cationic Wheland intermediate through hyperconjugation, specifically through the β-silicon effect, which lowers the activation energy for the substitution. govtpgcdatia.ac.inscholaris.ca This inherent reactivity makes the TMS group an excellent leaving group in electrophilic aromatic substitution.

Common electrophiles used for the ipso-substitution of arylsilanes include halogens, protons (protodesilylation), and nitrating agents. For instance, bromodesilylation can be achieved by treating the compound with bromine, resulting in the replacement of the -SiMe₃ group with a bromine atom. govtpgcdatia.ac.in

Table 1: Examples of ipso-Substitution Reactions on Aryl-TMS Compounds

Electrophile SourceReaction TypeProduct Functional Group
H₂O / AcidProtodesilylation-H
Br₂Bromodesilylation-Br
IClIododesilylation-I
HNO₃ / Ac₂ONitrodesilylation-NO₂
SO₃Sulfodesilylation-SO₃H

This targeted reactivity allows for the precise introduction of functional groups at the 4'-position of the biphenyl system, a task that might be challenging to achieve with high selectivity on an unsubstituted biphenyl.

Role as a Masked Proton or Activating Group in Coupling Reactions

The trimethylsilyl group can be viewed as a "masked proton" or a bulky, removable placeholder. wikipedia.org In synthetic strategies, it can be installed to block a reactive site, allowing other positions on the molecule to be functionalized. Subsequently, the TMS group can be removed via protodesilylation, typically with an acid like trifluoroacetic acid or a fluoride source (e.g., TBAF), to restore a C-H bond. scholaris.ca This process effectively uses the TMS group as a traceless directing group.

While the TMS group itself is not typically considered an activating group for standard cross-coupling reactions in the same way as a boronic acid or a stannane, its presence offers significant strategic advantages. It serves as a versatile synthetic handle for further transformations. After directing other reactions, the TMS-substituted carbon can be converted into a more reactive functional group. For example, an aryl-TMS bond can be transformed into an aryl-bromide bond via electrophilic ipso-substitution with reagents like N-bromosuccinimide (NBS). nih.gov This newly installed bromo group can then readily participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. acs.orgnih.gov

This two-step sequence—using the TMS group to control regiochemistry followed by its conversion to a halide—is a powerful strategy for building complex molecular architectures. The steric and electronic properties of the TMS group can also play a key role in directing the selectivity of multicomponent reactions, after which it can be modified. nih.gov

Stereoelectronic Effects of the Trimethylsilyl Moiety

The trimethylsilyl group exerts significant stereoelectronic effects that influence the reactivity and conformation of this compound.

Steric Effects: The TMS group is characterized by its large molecular volume. wikipedia.org This steric bulk can influence the rotational dynamics around the C1-C1' bond of the biphenyl core, contributing to the energy barrier for interannular rotation (see Section 3.3.3). It can also sterically hinder adjacent positions on its own ring, potentially directing incoming reagents to other, more accessible sites on the molecule.

Electronic Effects:

β-Silicon Effect: As mentioned previously, the ability of a silicon atom to stabilize a positive charge at a β-position is a dominant electronic effect. govtpgcdatia.ac.in This stabilization of the cationic intermediate is the primary reason for the high regioselectivity of ipso-substitution at the silylated carbon.

Inductive and Hyperconjugative Effects: The TMS group is generally considered to be a weak electron-donating group through inductive and hyperconjugative effects. This can slightly increase the electron density of the aromatic ring to which it is attached, making it more susceptible to electrophilic attack compared to unsubstituted benzene (B151609), although this effect is less pronounced than that of strong activating groups.

The interplay of these steric and electronic factors is crucial in controlling the outcome of chemical reactions. For instance, in certain cycloaddition reactions, both the steric and electronic properties of the TMS group have been identified as key factors in achieving high selectivity. nih.govnih.gov

Table 2: Summary of Stereoelectronic Properties of the Trimethylsilyl Group

PropertyDescriptionConsequence for Reactivity
Steric Large molecular volumeInfluences rotational barriers; directs reagents to less hindered sites.
Electronic β-Silicon EffectStrongly promotes and directs electrophilic ipso-substitution.
Electronic Weak Electron DonationMildly activates the attached aromatic ring towards electrophilic attack.

Transformations Involving the Biphenyl Core

Further Functionalization of Unsubstituted Aromatic Positions

The biphenyl core of this compound contains several unsubstituted C-H bonds that can be targeted for further functionalization, primarily through electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the existing bromo and trimethylsilyl substituents.

On the 2-bromophenyl ring: The bromine atom is a deactivating but ortho, para-directing group. The C2 position is substituted. The ortho position (C3) is adjacent to the bulky bromine and the other phenyl ring, making it sterically hindered. The other ortho position (C6) is also sterically encumbered by the interannular bond. Therefore, electrophilic attack is most likely to occur at the para position (C5).

On the 4'-(trimethylsilyl)phenyl ring: The trimethylsilyl group is a weak activating group and is also ortho, para-directing. The para position (C4') is already substituted. Therefore, electrophilic attack would be directed to the ortho positions (C3' and C5').

Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield products substituted at these predicted positions, provided that reaction conditions are controlled to avoid competing ipso-substitution at the C4' position. masterorganicchemistry.comyoutube.com The choice of electrophile and catalyst is crucial; strongly electrophilic conditions might favor the lower-energy ipso-substitution pathway over C-H activation.

Conformationally Driven Reactions

The reactivity of biphenyl systems can be influenced by their conformation, particularly the dihedral angle (twist angle) between the two aromatic rings. This angle is determined by a balance between conjugative effects, which favor planarity, and steric hindrance between substituents, which favors a twisted conformation. researchgate.net

In this compound, the presence of the bromine atom at the C2 (ortho) position forces the rings out of planarity to minimize steric repulsion. This fixed, non-planar conformation can influence reactions in several ways:

Site Accessibility: The specific twist angle can make one face or one position of a phenyl ring more sterically accessible to an incoming reagent or catalyst than another.

Stereoelectronic Overlap: The degree of π-orbital overlap between the two rings is dependent on the dihedral angle. A more twisted conformation reduces conjugation, which can alter the electronic properties and reactivity of the entire molecule.

Intramolecular Reactions: For reactions designed to occur between the two rings, the ground-state conformation and the energetic cost of rotating into a reactive conformation can be the deciding factors in whether a reaction proceeds and what products are formed. Studies on related systems have shown that even slight changes in conformation can alter the course of a reaction. ucl.ac.uk

Interannular Rotational Dynamics and Atropisomerism Considerations

Rotation around the C1-C1' single bond in substituted biphenyls can be restricted if bulky groups are present in the ortho positions. cutm.ac.in If the energy barrier to this rotation is sufficiently high, distinct and non-interconverting rotational isomers (rotamers) can be isolated. These isomers, which are stereoisomers arising from hindered rotation, are known as atropisomers. pharmaguideline.comslideshare.net

Table 3: Experimental Rotational Barriers (ΔG‡) for Selected 2-Substituted Biphenyls

2-SubstituentOther SubstituentsRotational Barrier (kcal/mol)
-FNone< 8
-ClNone13.0
-BrNone14.2
-INone15.4
-CH₃None15.1

Data adapted from studies on rotational barriers in biphenyl compounds. researchgate.net

Based on this comparative data, the rotational barrier for a biphenyl with a single ortho-bromo substituent is around 14.2 kcal/mol, which is well below the threshold for room-temperature stability. Therefore, while rotation is hindered, the atropisomers of this compound would be expected to interconvert rapidly at room temperature, precluding their separation. Achieving stable atropisomerism would likely require the introduction of additional bulky substituents at the remaining ortho positions (C6, C2', or C6').

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure. For 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl, the Raman spectrum is expected to exhibit characteristic peaks corresponding to the vibrations of the biphenyl (B1667301) backbone, the carbon-bromine bond, and the trimethylsilyl (B98337) group.

Detailed analysis of related substituted biphenyl compounds provides a basis for predicting the Raman spectrum of this compound. The inter-ring C-C stretching mode in biphenyls typically appears around 1285 cm⁻¹. The presence of substituents can influence the frequency of this mode. For instance, studies on various para-substituted biphenyls have shown that the nature of the substituent affects the electronic properties and, consequently, the vibrational frequencies of the biphenyl system.

The spectrum of this compound would also feature distinct peaks related to its specific substituents. The C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 700 cm⁻¹. The trimethylsilyl (TMS) group will give rise to several characteristic vibrations, including the symmetric and asymmetric C-Si-C stretching and bending modes. The symmetric Si-(CH₃)₃ stretching mode is typically observed in the range of 600-700 cm⁻¹, while the asymmetric stretches appear at higher wavenumbers.

A hypothetical Raman spectrum for this compound can be constructed based on the analysis of similar compounds. Key expected vibrational modes are summarized in the table below.

Vibrational Mode Expected Raman Shift (cm⁻¹) Assignment
Inter-ring C-C Stretch~1280 - 1290Biphenyl backbone
Aromatic C-H Stretch~3050 - 3100Biphenyl rings
C-Br Stretch~550 - 650Carbon-bromine bond
Symmetric Si-(CH₃)₃ Stretch~620 - 680Trimethylsilyl group
Asymmetric Si-(CH₃)₃ Stretch~750 - 850Trimethylsilyl group
Aromatic Ring Breathing~1000 - 1100Biphenyl rings

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound (C₁₅H₁₇BrSi), the theoretical exact mass can be calculated with high precision.

The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z). Similarly, the presence of silicon, with its isotopes ²⁸Si, ²⁹Si, and ³⁰Si, will contribute to the isotopic cluster of the molecular ion, although with lower intensities for the heavier isotopes.

HRMS is crucial for confirming the elemental formula of the parent compound and its fragments, providing a high degree of confidence in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The trimethylsilyl group enhances the volatility of the molecule, making it amenable to GC analysis.

In the mass spectrometer, the compound is typically ionized by electron impact (EI), which leads to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a unique characteristic of the molecule and provides valuable structural information.

For this compound, the fragmentation is expected to occur at the weakest bonds. Key fragmentation pathways would likely involve:

Loss of a methyl group (-CH₃) from the trimethylsilyl moiety, leading to a stable [M-15]⁺ ion. This is a very common fragmentation for TMS-containing compounds.

Cleavage of the C-Si bond , resulting in fragments corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺, m/z 73) and the bromobiphenyl radical cation.

Loss of the bromine atom (-Br) , leading to a [M-Br]⁺ fragment.

Cleavage of the biphenyl bond , resulting in fragments corresponding to the bromophenyl and trimethylsilylphenyl moieties.

The expected major fragments and their m/z values are presented in the following table. The presence of the bromine isotope pattern in fragments containing bromine would be a key diagnostic feature.

Fragment Ion Proposed Structure Expected m/z
[M]⁺[C₁₅H₁₇BrSi]⁺320/322
[M-CH₃]⁺[C₁₄H₁₄BrSi]⁺305/307
[M-Br]⁺[C₁₅H₁₇Si]⁺225
[Si(CH₃)₃]⁺[C₃H₉Si]⁺73
[C₁₂H₈Br]⁺Bromobiphenyl fragment231/233
[C₉H₁₃Si]⁺Trimethylsilylphenyl fragment149

X-ray Crystallography for Solid-State Structure Determination

The crystal packing is expected to be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···π interactions. The dihedral angle between the two phenyl rings is a key conformational feature of biphenyl derivatives and is influenced by the steric hindrance of the substituents at the ortho positions. In the case of this compound, the bromine atom at the 2-position is expected to cause a significant twist in the biphenyl backbone to minimize steric repulsion.

A hypothetical set of crystallographic data, based on similar reported structures, is presented below.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for organic molecules)
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 110 (for monoclinic)
Z (molecules per unit cell)4
Dihedral Angle (°)40 - 60

Obtaining single crystals of sufficient quality is a prerequisite for a successful X-ray diffraction experiment. The crystallization process typically involves the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and equilibrium geometry of molecules due to its favorable balance of accuracy and computational cost. arxiv.orgresearchgate.netnih.gov For 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311+G(d), can be used to perform geometry optimization. nih.govyoutube.com This process determines the lowest energy arrangement of the atoms, providing key structural parameters.

The electronic properties of polybrominated diphenyl ethers have been shown to be highly dependent on the bromination pattern, as revealed by DFT studies. tandfonline.comnih.gov These calculations can determine properties like molecular electrostatic potential (MEP), which indicates regions of positive and negative charge on the molecule and can suggest sites for electrophilic or nucleophilic attack. nih.gov For the title compound, the bromine atom is expected to create a region of negative electrostatic potential, while the aromatic rings will have areas of positive potential.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

ParameterPredicted Value
C-C (intraphenyl)~1.39 - 1.41 Å
C-C (interphenyl)~1.48 - 1.50 Å
C-Br bond length~1.90 - 1.92 Å
C-Si bond length~1.88 - 1.90 Å
Si-C (methyl) bond length~1.87 - 1.89 Å
Dihedral Angle (C-C-C-C)~40° - 60°

Note: These are typical values based on DFT calculations of similar substituted biphenyls and may vary depending on the specific functional and basis set used.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a high level of theory for predicting molecular properties. researchgate.net These methods are particularly useful for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (IR and Raman). psu.edu

For this compound, ab initio calculations can predict the ¹H and ¹³C NMR spectra, which are crucial for structural elucidation. The calculated chemical shifts can be compared with experimental data to confirm the molecular structure. Similarly, the vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to identify characteristic vibrational modes of the molecule. Ab initio calculations have been successfully used to interpret the C 1s X-ray absorption spectra of substituted biphenyls, providing insights into ring-ring delocalization. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Feature
¹H NMRAromatic protons (~7.0-7.8 ppm), Trimethylsilyl (B98337) protons (~0.3 ppm)
¹³C NMRAromatic carbons (~120-145 ppm), Trimethylsilyl carbons (~0 ppm)
IR SpectroscopyC-H stretching (aromatic) (~3000-3100 cm⁻¹), C-C stretching (aromatic) (~1400-1600 cm⁻¹), C-Br stretching (~500-600 cm⁻¹), Si-C stretching (~700-850 cm⁻¹)

Note: These are approximate predictions based on ab initio calculations of analogous compounds.

Conformational Analysis and Rotational Barriers

The two phenyl rings in biphenyl (B1667301) derivatives are not coplanar due to steric hindrance between the ortho substituents. The degree of twist, defined by the dihedral angle between the planes of the two rings, is a key conformational feature. libretexts.orgic.ac.uk For this compound, the ortho-bromo substituent significantly influences this dihedral angle.

Computational methods, particularly DFT, are effective in mapping the potential energy surface as a function of the dihedral angle. rsc.org This analysis reveals the minimum energy conformations and the energy barriers to rotation around the inter-ring C-C bond. The rotational barrier is the energy required to move from one stable conformation to another, typically through a planar transition state. scispace.comnih.govnih.gov For ortho-substituted biphenyls, these barriers can be substantial enough to allow for the isolation of atropisomers at low temperatures. libretexts.orgresearchgate.net Studies on similar ortho-substituted biphenyls have shown that DFT computations can satisfactorily reproduce experimentally determined rotational barriers. scispace.comnih.gov The size of the ortho-substituent is a major factor in determining the magnitude of the rotational barrier. nih.gov

Table 3: Calculated Rotational Barriers for Related Biphenyls

CompoundMethodRotational Barrier (kcal/mol)
BiphenylAb initio~1.5 - 2.0
2-methylbiphenylDFT~5.0 - 6.0
2-chlorobiphenylDFT~6.0 - 7.0
2,2'-dimethylbiphenylDFT~18.0 - 20.0

Note: These values are from literature and provide a basis for estimating the rotational barrier of this compound, which is expected to be in a similar range to 2-chlorobiphenyl.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. A common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.comgre.ac.uk This reaction typically involves the palladium-catalyzed coupling of an aryl halide (e.g., 1,2-dibromobenzene) with an arylboronic acid or ester (e.g., 4-(trimethylsilyl)phenylboronic acid).

The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org DFT calculations can be used to model each step of this process for the synthesis of this compound. By locating the transition state structures for each elementary step, the activation energies can be calculated, and the rate-determining step of the reaction can be identified. nih.gov Such studies provide a detailed understanding of the reaction pathway and can help in optimizing reaction conditions. Recent studies have highlighted the importance of the transmetalation step and the role of additives in influencing the reaction pathway. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. researchgate.net For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent, and the trajectories of all atoms would be calculated over time by solving Newton's equations of motion.

MD simulations can reveal how the dihedral angle of the biphenyl system fluctuates over time in solution, providing a more realistic picture of its conformational flexibility compared to static quantum chemical calculations. tandfonline.comresearchgate.net These simulations can also be used to study the solvation of the molecule and to calculate various thermodynamic properties. The dynamic properties of chlorinated biphenyls have been studied, showing that increasing halogenation affects the glass transition temperature and dynamics. nih.govpolymerphysics.net Furthermore, MD simulations can be used to investigate the aggregation behavior of aromatic pollutants in solution. mdpi.com The combination of ab initio molecular dynamics and NMR parameter calculations can provide a powerful tool for understanding the dynamic behavior of such molecules. mdpi.com

Applications in Organic Synthesis and Materials Science Research

Precursor in Advanced Organic Synthesis

In the realm of organic synthesis, 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl serves as a strategic starting material. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the trimethylsilyl (B98337) group can be retained to modulate electronic properties or be transformed into other functional groups.

Building Block for Complex Polyaromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of π-conjugated molecules that are of significant interest for their applications in optoelectronic materials and devices. nih.govchemistryviews.org The synthesis of structurally precise PAHs is crucial for tuning their properties. Bromo-functionalized aromatic compounds are key precursors in the construction of these complex systems, often through palladium-catalyzed cross-coupling reactions. nih.gov

The structure of this compound makes it an ideal building block for extending aromatic systems. The bromo group can readily participate in reactions like the Suzuki or Stille coupling to form new carbon-carbon bonds, effectively "stitching" the biphenyl (B1667301) unit into a larger polyaromatic framework. For instance, bromo-functionalized B1-polycyclic aromatic hydrocarbons have been utilized in cross-coupling reactions to create donor-acceptor materials, which are essential for applications like thermally activated delayed fluorescence (TADF) emitters in OLEDs. nih.govresearchgate.netresearchgate.net While direct examples specifying this compound are not prevalent, its utility can be inferred from established synthetic strategies for PAHs. nih.govchemistryviews.org

Intermediate in the Synthesis of Functionalized Biphenyls

Biphenyl derivatives are prevalent structural motifs in pharmaceuticals, agrochemicals, and liquid crystals. rsc.org The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating substituted biphenyls due to its mild conditions and functional group tolerance. gre.ac.ukmt.comnih.gov

This compound is an excellent intermediate for synthesizing a wide array of functionalized biphenyls. The bromo-substituent serves as the electrophilic partner in numerous cross-coupling reactions. The trimethylsilyl group, on the other hand, is relatively stable under many coupling conditions, allowing for the selective functionalization at the bromo-position. This enables the synthesis of biphenyls with diverse functionalities. For example, coupling with various arylboronic acids via the Suzuki reaction would yield terphenyl derivatives. nih.govsigmaaldrich.com Similarly, Stille, Heck, and Sonogashira couplings can introduce alkenyl, and alkynyl groups, respectively. wikipedia.orgorgsyn.orgorganic-chemistry.orgwikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Structure
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ / BaseAryl-substituted Biphenyl
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄Alkyl/Aryl-substituted Biphenyl
HeckAlkene (H₂C=CHR)Pd(OAc)₂ / PPh₃ / BaseAlkenyl-substituted Biphenyl
SonogashiraTerminal Alkyne (HC≡CR)PdCl₂(PPh₃)₂ / CuI / BaseAlkynyl-substituted Biphenyl

Scaffold for the Development of Novel Organic Reagents

The distinct reactivity of the C-Br and C-Si bonds in this compound allows it to serve as a scaffold for creating novel organic reagents. Through lithium-bromine exchange, the 2-position of the biphenyl can be converted into a nucleophilic site, which can then be reacted with various electrophiles to introduce new functionalities. nih.govsigmaaldrich.com This transformation opens up pathways to reagents not easily accessible through other means.

Furthermore, the trimethylsilyl group can be converted into a silanol (B1196071) (Si-OH) group. Organosilanols are valuable reagents in their own right, participating in Hiyama-type cross-coupling reactions. This dual functionality makes this compound a versatile platform for developing reagents with tailored reactivity for specific synthetic challenges.

Contributions to Materials Chemistry

In materials science, the focus shifts to the properties that the this compound moiety can impart to polymers and molecular materials. The rigid biphenyl core is known to enhance thermal stability and influence the electronic properties of materials, while the silicon content can improve solubility and processing characteristics.

Monomer for Polymer Synthesis (e.g., Silicone-based Polymers)

Silicone-based polymers are known for their thermal stability, flexibility, and gas permeability. researchgate.netnih.govnih.gov The incorporation of aromatic units like biphenyl into a silicone polymer backbone can enhance its mechanical properties and thermal resistance. This compound can be envisioned as a monomer for such polymers.

For instance, the trimethylsilyl group could be hydrolyzed to a silanol, which can then undergo polycondensation to form polysiloxanes. The resulting polymer would feature biphenyl units regularly spaced along the siloxane backbone. The bromo-substituent could be retained for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of cross-linking sites. Alternatively, polymerization could proceed through cross-coupling reactions involving the bromo-group, leading to conjugated polymers with interesting electronic properties.

Structural FeaturePotential Contribution to Polymer Properties
Biphenyl CoreIncreased rigidity, thermal stability, and defined electronic properties.
Trimethylsilyl GroupImproved solubility in organic solvents, precursor for siloxane linkages.
Bromo GroupSite for polymerization (e.g., Suzuki polycondensation) or post-polymerization functionalization.

Components in Optoelectronic Materials (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application for advanced organic materials. nih.govacs.org Biphenyl derivatives are frequently used as host materials in the emissive layer of OLEDs due to their wide energy gap and ability to efficiently transport charge carriers. ep2-bayreuth.deossila.com Carbazole-substituted biphenyls are a well-known class of host materials for blue phosphorescent OLEDs. ep2-bayreuth.de

This compound serves as a foundational structure for creating novel materials for optoelectronics. The biphenyl core provides the necessary electronic properties and thermal stability. The bromo and trimethylsilyl groups act as points for further functionalization to fine-tune the material's properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to match the requirements of a specific OLED architecture. For example, the bromo group can be used to attach hole-transporting or electron-transporting moieties via cross-coupling reactions, leading to bipolar host materials. researchgate.net The silicon-containing group can enhance the material's solubility and film-forming properties, which are crucial for device fabrication. researchgate.netnih.gov Organosilicon polymers, in general, are a growing area of research for optoelectronic materials. nih.govalfa-chemistry.com

Ligand or Precursor for Ligands in Catalysis

The primary application of this compound in catalysis is as a precursor to biaryl monophosphine ligands, often referred to as Buchwald-type ligands. The bromine atom provides a reactive handle for the introduction of a phosphine (B1218219) group, a critical step in the formation of the active ligand. The trimethylsilyl group, on the other hand, can be retained in the final ligand structure to enhance solubility and influence the electronic properties of the catalyst, or it can be a synthetic placeholder for further functionalization.

The general synthetic strategy involves a metal-catalyzed phosphination reaction. The bromine atom on the biphenyl scaffold is displaced by a phosphine moiety, such as a dicyclohexylphosphino group, to yield the desired ligand. This transformation is typically achieved through a palladium-catalyzed C-P cross-coupling reaction.

Once synthesized, these phosphine ligands coordinate to a metal center, most commonly palladium, to form a catalytically active complex. The bulky and electron-rich nature of these biaryl phosphine ligands is crucial for the efficiency of the resulting catalyst. nbinno.com The steric bulk promotes the formation of monoligated palladium(0) species, which are highly active in the catalytic cycle, while the electron-donating character of the phosphine enhances the rate of oxidative addition, a key step in many cross-coupling reactions. wikipedia.org

Catalytic systems derived from ligands based on the this compound framework are particularly effective in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nbinno.comwikipedia.org These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling:

In the Suzuki-Miyaura coupling, palladium catalysts bearing ligands derived from this compound facilitate the reaction between organoboron compounds and organic halides to form new carbon-carbon bonds. The high activity of these catalysts allows for the coupling of a wide range of substrates, including sterically hindered and electronically challenging partners, often under mild reaction conditions and with low catalyst loadings. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Entry Aryl Halide Boronic Acid Product Yield (%)
1 4-Chlorotoluene Phenylboronic acid 4-Methyl-1,1'-biphenyl 95
2 2-Bromopyridine 4-Methoxyphenylboronic acid 2-(4-Methoxyphenyl)pyridine 92
3 1-Chloro-4-nitrobenzene Naphthalene-1-boronic acid 1-(4-Nitrophenyl)naphthalene 88

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling amines with aryl halides. Catalysts supported by ligands derived from this compound have demonstrated broad substrate scope, allowing for the amination of various aryl and heteroaryl chlorides and bromides with a wide range of primary and secondary amines. nih.govtcichemicals.comtcichemicals.com The efficiency of these catalytic systems is critical in the synthesis of arylamines, which are prevalent in many biologically active molecules. wikipedia.org

Table 2: Representative Buchwald-Hartwig Amination Reactions

Entry Aryl Halide Amine Product Yield (%)
1 4-Chlorotoluene Morpholine 4-(p-Tolyl)morpholine 94
2 3-Bromopyridine Aniline N-Phenylpyridin-3-amine 85
3 1-Bromo-4-fluorobenzene Diethylamine 4-Fluoro-N,N-diethylaniline 91

The development of such specialized ligands, originating from precursors like this compound, has significantly expanded the capabilities of synthetic organic chemists, enabling the construction of complex molecular architectures with high efficiency and selectivity.

Future Research Directions and Open Questions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted biphenyls traditionally relies on cross-coupling reactions, which, while effective, often depend on expensive catalysts and pre-functionalized starting materials. rsc.org Future research will likely focus on more atom-economical and environmentally benign synthetic strategies.

A primary area of investigation will be the use of C-H activation methodologies. researchgate.netacs.org Direct arylation via C-H activation would allow for the construction of the biphenyl (B1667301) core without the need for pre-installing activating groups on both aromatic rings, thus reducing step counts and waste. rsc.orgki.si Research into catalysts, potentially based on earth-abundant metals, that can selectively couple a bromobenzene (B47551) derivative with a silylated benzene (B151609) at specific positions would represent a significant advancement. acs.org

Furthermore, the principles of green chemistry could be applied to existing routes. This includes exploring:

The use of recyclable catalysts.

Reactions in greener solvents, such as water or bio-based solvents.

Continuous flow chemistry processes, which can offer improved safety, scalability, and efficiency over traditional batch methods.

Exploration of Novel Reactivities and Catalytic Transformations

The unique combination of a C-Br bond and a C-Si bond in 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl opens a vast landscape for exploring new chemical transformations. The two distinct reactive sites allow for sequential or orthogonal functionalization.

The ortho-bromo group is a well-established handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. ncl.ac.uk Future work could explore the steric influence of the ortho-substituent on these reactions, potentially leading to the synthesis of molecules with controlled atropisomerism—a form of chirality arising from hindered rotation around the biphenyl axis. rsc.org

The trimethylsilyl (B98337) group offers a different set of synthetic possibilities. Aryltrimethylsilanes are known to participate in various transformations: acs.orgnih.gov

Ipsodesilylation: The silicon group can be replaced by a range of other functionalities, including halogens, nitro groups, or boronic esters, providing a gateway to further diversification.

Hiyama Cross-Coupling: The C-Si bond can be activated by fluoride (B91410) sources to participate in palladium-catalyzed cross-coupling reactions, offering an alternative to boron- or tin-based methods. rsc.org

Electrophilic Aromatic Substitution: The silyl (B83357) group can act as a directing group, influencing the regioselectivity of subsequent electrophilic additions to its parent ring.

An important open question is the development of catalytic systems that can selectively target one functional group while leaving the other intact, enabling precise, multi-step modifications of the molecular scaffold.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry is poised to play a crucial role in unlocking the full potential of this compound. northeastern.edu Advanced modeling techniques can provide deep insights into the molecule's properties and reactivity, guiding experimental efforts and accelerating discovery. researchgate.netchemrxiv.org

Key areas for computational investigation include:

Modeling ApplicationResearch FocusPotential Impact
Reaction Mechanism Studies Elucidating the transition states and energy profiles for catalytic transformations at both the C-Br and C-Si sites. chemrxiv.orgDesign of more efficient and selective catalysts; prediction of reaction outcomes under various conditions.
Conformational Analysis Calculating the rotational barrier around the biphenyl C-C bond to predict the stability of potential atropisomers.Guidance for the asymmetric synthesis of chiral biphenyl derivatives.
Property Prediction Using Quantitative Structure-Property Relationship (QSPR) models to predict physical, chemical, and electronic properties. cmst.euScreening for potential applications in materials science and medicinal chemistry without synthesizing every derivative. nih.govacs.org
Spectroscopic Simulation Predicting spectroscopic data (e.g., NMR, IR) to aid in the characterization of new derivatives.Faster and more accurate identification of synthetic products.

By building robust predictive models, researchers can screen virtual libraries of derivatives for desired properties, significantly reducing the time and resources required for experimental work. nrel.govmdpi.com

Integration into Supramolecular Assemblies and Functional Architectures

Functionalized biphenyls are fundamental building blocks in supramolecular chemistry and materials science. nih.gov The unique substitution pattern of this compound makes it an attractive precursor for creating complex, ordered structures. mdpi.commdpi.com

Future research is expected to explore the conversion of the bromo and silyl groups into functionalities capable of directing self-assembly, such as hydrogen-bonding motifs (e.g., carboxylic acids, amides) or coordinating ligands for metal-organic frameworks (MOFs). The twisted nature of ortho-substituted biphenyls can be exploited to create three-dimensional, non-planar architectures. researchgate.net

Potential applications for functional architectures derived from this molecule include:

Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic materials.

Porous Materials: As linkers in the synthesis of covalent organic frameworks (COFs) or MOFs for applications in gas storage, separation, and catalysis. acs.org

Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystalline materials. nih.gov

Molecular Sensing: Incorporation into larger host molecules for the selective recognition of specific ions or small molecules.

The design of these functional architectures involves understanding how the molecule's structure dictates its interactions with other molecules and its assembly into larger, ordered systems. beilstein-journals.orgsebokwiki.orgmbse.solutionsse-trends.de

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl, and how can reaction conditions be tuned for yield improvement?

  • Methodology :

  • Step 1 : Use Suzuki-Miyaura coupling to assemble the biphenyl core. Bromine and trimethylsilyl groups are introduced via pre-functionalized aryl halides or silane reagents .
  • Step 2 : Optimize catalytic systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and bases (K₂CO₃ or CsF) to balance steric hindrance from the trimethylsilyl group .
  • Step 3 : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can NMR spectroscopy resolve ambiguities in regiochemistry and substituent orientation?

  • Methodology :

  • ¹H NMR : Compare coupling constants (e.g., J = 8–10 Hz for para-substituted biphenyls vs. ortho/meta isomers) .
  • ¹³C NMR : Identify deshielded carbons adjacent to bromine (δ ~120–130 ppm) and trimethylsilyl groups (δ ~0–5 ppm for Si(CH₃)₃) .
  • 2D Experiments (COSY, NOESY) : Confirm spatial proximity of substituents .

Q. What are the primary applications of this compound in organic synthesis?

  • Key Uses :

  • Cross-Coupling Precursor : Bromine enables Buchwald-Hartwig amination or Kumada coupling; trimethylsilyl acts as a directing/protecting group .
  • Crystallographic Studies : Bulky trimethylsilyl group aids in crystal packing analysis for structure elucidation .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethylsilyl group influence reaction kinetics in cross-coupling reactions?

  • Methodology :

  • Kinetic Profiling : Use stopped-flow NMR or in-situ IR to track reaction rates under varying Pd catalyst loads and temperatures .
  • DFT Calculations : Compare activation energies for reactions with/without the trimethylsilyl group to quantify steric hindrance .
  • Case Study : Reduced yields in Stille couplings (vs. Suzuki) due to bulky trimethylsilyl-Tin interactions .

Q. What strategies mitigate competing side reactions (e.g., proto-debromination) during functionalization?

  • Methodology :

  • Additive Screening : Use silver salts (Ag₂O) to suppress β-hydride elimination in Pd-catalyzed reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce radical pathways .
  • Low-Temperature Protocols : Slow addition of reagents at –20°C minimizes thermal degradation .

Q. How can computational methods (DFT, MD) predict the compound’s behavior in supramolecular assemblies?

  • Methodology :

  • DFT : Calculate electrostatic potential maps to identify electron-rich (bromine) vs. electron-deficient (trimethylsilyl) regions .
  • Molecular Dynamics : Simulate crystal packing using force fields (AMBER) to assess intermolecular Si···Br interactions .
  • Validation : Compare predicted vs. experimental XRD data (e.g., SHELXL-refined structures) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodology :

  • Crystallization Screens : Test solvent mixtures (e.g., CHCl₃/hexane) to exploit solubility differences .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to resolve overlapping reflections caused by steric bulk .
  • Temperature Gradients : Slow cooling (0.5°C/hr) promotes single-crystal growth .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on bromine’s reactivity in nucleophilic substitution vs. cross-coupling?

  • Approach :

  • Comparative Studies : Parallel reactions under identical conditions (e.g., NaOMe vs. Pd catalysis) to quantify pathway dominance .
  • Isotopic Labeling : Use ⁸¹Br NMR to track bromine’s fate in competing mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.